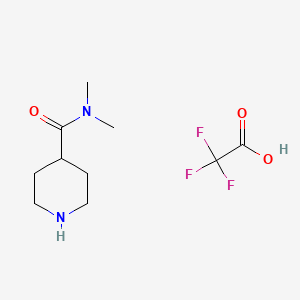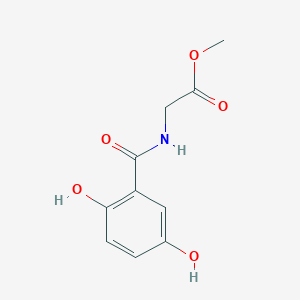
(1R)-1-(4-propylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-propylphenyl)ethanamine is an organic compound with the molecular formula C11H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-propylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 1-(4-propylphenyl)ethanone using a chiral catalyst. The reaction conditions often include hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction parameters is crucial for the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or imine.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-propylphenyl)ethanone.
Reduction: Formation of various alkylated amines.
Substitution: Formation of substituted ethanamines with different functional groups.
Applications De Recherche Scientifique
(1R)-1-(4-propylphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-propylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (1S)-1-(4-propylphenyl)ethanamine
- 1-(4-propylphenyl)ethanol
- 1-(4-propylphenyl)ethanone
Comparison:
Chirality: (1R)-1-(4-propylphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer.
Functional Groups: Compared to 1-(4-propylphenyl)ethanol and 1-(4-propylphenyl)ethanone, the amine group in this compound provides distinct reactivity and interaction with biological targets.
Applications: The unique properties of this compound make it suitable for specific applications in medicinal chemistry and organic synthesis, where chirality and functional group interactions are crucial.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
(1R)-1-(4-propylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
JJHHWCQQAOZVKQ-SECBINFHSA-N |
SMILES isomérique |
CCCC1=CC=C(C=C1)[C@@H](C)N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


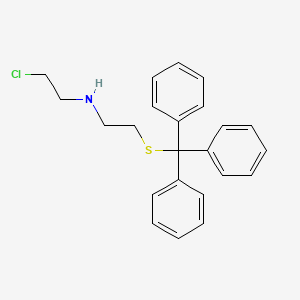
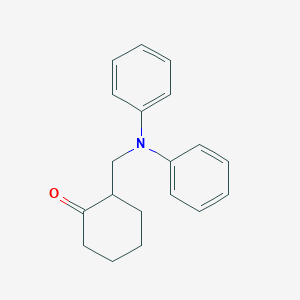


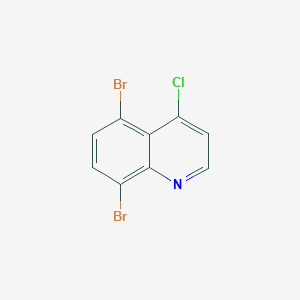


![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
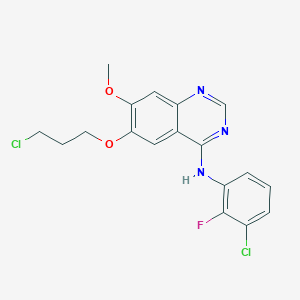
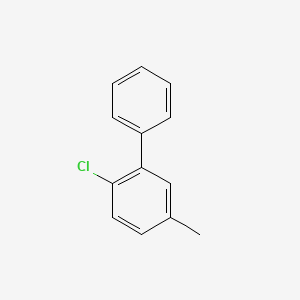
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)

